molecular formula C7H6BrF B1266450 2-Bromo-5-fluorotoluene CAS No. 452-63-1

2-Bromo-5-fluorotoluene

Cat. No. B1266450
CAS RN: 452-63-1
M. Wt: 189.02 g/mol
InChI Key: RJPNVPITBYXBNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-5-fluorotoluene derivatives can involve several steps, including halogenation, nitration, and catalytic reactions. For instance, derivatives of 2-Bromo-5-fluorotoluene can be synthesized through processes involving diazonium salt substitution reactions, reduction reactions, and Schiemann reactions, achieving yields around 51.8% (Li Jiang-he, 2010).

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorotoluene and its derivatives has been extensively studied using techniques like IR, MS, and NMR spectroscopy. Density functional theory (DFT) and vibrational spectroscopic studies, including FTIR and FT-Raman, provide insights into the compound's structure and vibrational frequencies, showing good agreement with experimental data (V. Krishnakumar et al., 2013).

Scientific Research Applications

Synthesis and Chemical Analysis

2-Bromo-5-fluorotoluene has been extensively studied for its role in chemical synthesis. In one study, it served as a starting material for the preparation of various medical intermediates through reactions such as Gattermann diazonium salt substitution, reduction, and Schiemann reactions (Li Jiang-he, 2010). Additionally, the vibrational spectra of compounds including 2-bromo-5-fluorotoluene have been analyzed using quantum chemical calculations and spectroscopic methods (V. Krishnakumar et al., 2013).

Spectroscopic Studies

2-Bromo-5-fluorotoluene has been involved in studies focused on its absorption spectra, particularly in the ultraviolet region. This research provides insights into its electronic structure and potential applications in spectroscopy (C. Dwivedi & S. Sharma, 1974).

Applications in Organic Synthesis

The compound has also been used in the synthesis of various organic molecules, demonstrating its versatility as a chemical reagent. For example, it played a role in the generation of fluoro(phenyl)carbene, which was used to synthesize 2-fluoro-2-phenylaziridines, though with low yields due to instability under the reaction conditions (E. Y. Kusei et al., 2005).

Green Chemistry and Catalysis

In the context of green chemistry, 2-bromo-5-fluorotoluene has been involved in studies focusing on the nitration of fluorotoluenes using solid acid catalysts. This process showcases a more environmentally friendly and regioselective approach compared to conventional methods (S. Maurya et al., 2003).

Molecular Structure and Dynamics

Research has also delved into the molecular structure and dynamics of related compounds, such as 2-chloro-4-fluorotoluene. These studies employ techniques like microwave spectroscopy and quantum chemistry to understand the internal rotation and hyperfine effects within the molecule (K. Nair et al., 2020).

Safety And Hazards

2-Bromo-5-fluorotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-bromo-4-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrF/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPNVPITBYXBNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90196421
Record name 2-Bromo-5-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorotoluene

CAS RN

452-63-1
Record name 2-Bromo-5-fluorotoluene
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Record name 2-Bromo-5-fluorotoluene
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Record name 452-63-1
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Record name 2-Bromo-5-fluorotoluene
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Record name 2-bromo-5-fluorotoluene
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Record name 2-BROMO-5-FLUOROTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
RS Erami, D Díaz-García, S Prashar… - Catalysts, 2017 - mdpi.com
… In contrast, in the case of 2-bromo-5-fluorotoluene and 2-bromo-4-fluorotoluene at 70 C or 110 C and 3 h of reaction, the TOF values were lower, indicating an inferior activity when …
Number of citations: 22 www.mdpi.com
M Baumgarth, R Gericke - European Journal of Organic …, 2000 - Wiley Online Library
… Thus, commercially available 2-bromo-5-fluorotoluene (1) could be converted into 1-bromo-4-fluoro-5-methanesulfonyl-2methylbenzene (2) in reasonable yield using Ono’s method (…
G Guercio, S Bacchi, M Goodyear… - … Process Research & …, 2008 - ACS Publications
… situ preparation of a Grignard reagent of 2-bromo-5-fluorotoluene 2 which was then added to … of 2-bromo-5-fluorotoluene might have required unacceptably high volumes of solvents. (1) …
Number of citations: 27 pubs.acs.org
DT Witiak, S Goswami, GE Milo - The Journal of Organic …, 1988 - ACS Publications
… ,38 of commercially available 2-bromo-5-fluorotoluene (Fairfield Chemical Co.). The oxidation38 was carried out by gently refluxing 2-bromo-5-fluorotoluene with excess KMn04 in H20 …
Number of citations: 19 pubs.acs.org
FB Mallory, CW Mallory, WM Ricker - The Journal of Organic …, 1985 - ACS Publications
… 2-Bromo-5-fluorotoluene was treated with N- bromosuccinimide and the resulting bromomethyl compound was subjected to a Sommelet reaction.16 The product was isolated by steam …
Number of citations: 68 pubs.acs.org
RD Bradley, BD McManus, JG Yam… - Angewandte Chemie …, 2023 - Wiley Online Library
… To test this hypothesis, the progress of the catalytic reaction between 2bromo-5-fluorotoluene (2b) and trifluoroacetamide (1b) was monitored by 19F NMR with 10 mol% Ni(COD)2 as …
Number of citations: 8 onlinelibrary.wiley.com
R Di Fabio, C Griffante, G Alvaro… - Journal of medicinal …, 2009 - ACS Publications
… The Grignard reagent obtained from commercially available 2-bromo-5-fluorotoluene 2 was added to LiBr and Cu 2 Br 2 in anhydrous THF and then reacted with methyloxalyl chloride …
Number of citations: 46 pubs.acs.org
R Di Fabio, G Alvaro, C Griffante, DA Pizzi… - Journal of medicinal …, 2011 - ACS Publications
… by Comins-type reaction with 4-methoxypyridine which was treated with benzyl chloroformate and Grignard’s reagent derived from commercially available 2-bromo-5-fluorotoluene. …
Number of citations: 27 pubs.acs.org
JR Carson, HR Almond, MD Brannan… - Journal of medicinal …, 1988 - ACS Publications
A series of 2-(aryl-or alkylethynyl) benzenealkanamines were synthesized. They exhibit antihypertensive activity in spontaneously hypertensive ratsand coronary vasodilator activity with …
Number of citations: 32 pubs.acs.org
PJ Harrington, D Johnston, H Moorlag… - … process research & …, 2006 - ACS Publications
… Aldehyde 24c has been produced from 3-fluorotoluene by direct formylation 11 and from 2-bromo-5-fluorotoluene by metal−halogen exchange and aryllithium addition to DMF. …
Number of citations: 11 pubs.acs.org

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